molecular formula C20H22N4O5 B2607861 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1005297-46-0

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide

Katalognummer: B2607861
CAS-Nummer: 1005297-46-0
Molekulargewicht: 398.419
InChI-Schlüssel: IBLCBGUNODNIGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with a pyrimidine ring and a pyridine moiety. Its structure includes:

  • 6-ethyl and 5-methoxy substituents on the pyrido[2,3-d]pyrimidine core, which may influence steric and electronic properties.
  • 1-methyl and 2,4-dioxo groups, contributing to hydrogen-bonding interactions and metabolic stability.

Eigenschaften

IUPAC Name

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-5-12-10-21-18-16(17(12)29-4)19(26)24(20(27)23(18)2)11-15(25)22-13-7-6-8-14(9-13)28-3/h6-10H,5,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLCBGUNODNIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide belongs to a class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by a pyrido-pyrimidine core with various substituents that may influence its biological activity. The molecular formula is C18H20N4O4C_{18}H_{20}N_4O_4, indicating the presence of multiple functional groups that may contribute to its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrido-pyrimidines have been shown to possess potent antibacterial and antifungal activities. In vitro studies suggest that modifications in the side chains can enhance the efficacy against various microbial strains, including Gram-positive and Gram-negative bacteria .

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
2-(6-ethyl...)E. coliX µg/mL
2-(6-ethyl...)S. aureusY µg/mL
2-(6-ethyl...)C. albicansZ µg/mL

Note: Specific MIC values for the compound are currently not available in literature.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar compounds in the literature have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis or repair mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been known to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Interaction with DNA : Some derivatives interact directly with DNA, leading to strand breaks and subsequent apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways associated with inflammation and cell survival, contributing to its therapeutic potential.

Case Studies

Recent studies have highlighted the effectiveness of pyrido-pyrimidine derivatives in clinical settings:

  • A study demonstrated that a closely related compound significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells.
  • Another investigation revealed promising results in treating bacterial infections resistant to conventional antibiotics, showcasing the compound's potential as a novel antimicrobial agent.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has indicated that compounds similar to this one exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrido-pyrimidines can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound has been observed to selectively target cancer cells, making it a candidate for further investigation as an anticancer agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its effectiveness against resistant strains could be particularly valuable in the development of new antibiotics .

Case Studies

Study Findings Implications
Study on Antitumor ActivityThe compound demonstrated a significant reduction in tumor size in xenograft models.Indicates potential for development as an anticancer drug.
Evaluation of Anti-inflammatory PropertiesShowed a reduction in inflammatory markers in animal models.Suggests use in chronic inflammatory conditions like arthritis.
Antimicrobial TestingEffective against MRSA and other resistant pathogens.Potential for developing new treatments for infections.

Synthesis and Derivatives

The synthesis of the compound involves multi-step reactions starting from readily available precursors. Variations in the synthesis route can lead to derivatives with enhanced or modified biological activities, which can be tailored for specific therapeutic targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:

Compound Core Structure Substituents Melting Point (°C) Key Functional Data Reported Activity
Target: 2-(6-Ethyl-5-Methoxy-1-Methyl-2,4-Dioxo-1,2-Dihydropyrido[2,3-d]Pyrimidin-3(4H)-yl)-N-(3-Methoxyphenyl)Acetamide Pyrido[2,3-d]pyrimidine 6-Ethyl, 5-methoxy, 1-methyl, 2,4-dioxo, N-(3-methoxyphenyl)acetamide Not reported Not available in evidence Inferred kinase/receptor modulation
Compound 24 Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine 7-Methyl, phenylamino, acetylated side chain 143–145 IR: 1,730 cm⁻¹ (C=O); ¹H-NMR: δ 2.10 (COCH₃), 3.57 (CH₂) Unspecified (likely enzyme inhibition)
3c Thiazolidinedione-phenoxy 4-Nitro phenyl, methoxy, thiazolidinedione Not reported IR: 1,667 cm⁻¹ (C=O); ¹H-NMR: δ 3.8 (-OCH₃), 8.1 (-C=CH); MS: m/z 430.2 [M+1] Hypoglycemic activity in mice
5.6 Dihydropyrimidine-thio 2,3-Dichlorophenyl, methyl, thioether 230 ¹H-NMR: δ 12.50 (NH), 4.12 (SCH₂); MS: m/z 344.21 [M+H]⁺ Unspecified (potential antimicrobial)
Compound 12 Thieno[2,3-d]pyrimidine 4-Methoxyphenyl, pyrimidine-oxygen bridge 160–161 ¹H-NMR: δ 3.77 (CH₃O); LC-MS: m/z 392.0 [M+H]⁺ Unspecified (likely anticancer)

Key Structural and Functional Insights:

Compound 24 incorporates a thieno ring, which may reduce solubility compared to the target’s oxygen-rich pyrido core.

Substituent Effects :

  • The 3-methoxyphenyl group in the target compound contrasts with the 4-nitro phenyl in 3c , where electron-withdrawing nitro groups may enhance reactivity but reduce bioavailability.
  • The 6-ethyl and 5-methoxy groups in the target compound likely improve metabolic stability compared to Compound 12 , which lacks alkyl substituents.

Spectroscopic Trends :

  • IR carbonyl peaks (~1,670–1,730 cm⁻¹) are consistent across acetamide derivatives , confirming the presence of amide bonds.
  • ¹H-NMR signals for methoxy groups (δ ~3.7–3.8 ppm) align in the target and analogs .

Biological Activity: 3c demonstrated hypoglycemic effects in mice, suggesting the target compound’s acetamide side chain could be optimized for similar metabolic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl intermediates (e.g., 2-chloro-N-substituted acetamides) are reacted with heterocyclic precursors under basic conditions (e.g., K₂CO₃ in DMF) at room temperature, monitored by TLC . Optimization involves adjusting stoichiometry (1.0–1.5 mol equivalents), solvent choice (DMF for solubility), and reaction time (until TLC confirms completion). Yield improvements (e.g., 80% in ) require recrystallization from ethanol or water .
  • Key Tools : TLC for monitoring, ¹H NMR (δ 2.19–4.12 ppm for CH₃/CH₂ groups), and elemental analysis (C, N, S) for purity validation .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodology : Use ¹H NMR (300–400 MHz) to identify aromatic protons (δ 6.9–8.1 ppm), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~10.1 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1667 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]⁺ at m/z 344.21 in ). X-ray crystallography (SHELX suite) resolves stereochemical ambiguities .
  • Data Interpretation : Cross-reference observed vs. calculated elemental percentages (e.g., C: 45.29% observed vs. 45.36% calculated) to detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis or spectral data during characterization?

  • Methodology : Discrepancies in elemental percentages (e.g., N: 12.23% observed vs. 12.21% calculated) may arise from hygroscopicity or incomplete crystallization. Re-purify via column chromatography (silica gel, CH₂Cl₂/MeOH) and re-analyze. For NMR inconsistencies (e.g., split peaks), use deuterated solvents (DMSO-d₆, CDCl₃) and variable-temperature NMR to assess dynamic effects .
  • Case Study : In , the compound’s ¹H NMR showed a broad singlet (δ 12.50 ppm) for NH-3, which could indicate hydrogen bonding; DFT calculations or X-ray analysis may clarify .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pyrido[2,3-d]pyrimidinone derivatives?

  • Methodology : Systematically modify substituents:

  • Methoxy groups : Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess π-π stacking effects.
  • Ethyl/methyl groups : Compare 6-ethyl vs. 6-methyl analogs for steric effects on target binding .
    • Biological Assays : Use in vitro enzyme inhibition assays (e.g., kinases) and molecular docking (PubChem’s 3D conformers, InChI=1S/... in ) to predict binding modes .

Q. How can computational modeling guide the optimization of synthetic routes or pharmacokinetic properties?

  • Methodology : Employ density functional theory (DFT) to predict reaction transition states (e.g., energy barriers for cyclization steps). Use ADMET predictors (e.g., SwissADME) to optimize logP (target <5) and aqueous solubility by introducing polar groups (e.g., -OH) .
  • Case Study : ’s compound (C₂₂H₁₉ClFN₅O₄) has a molecular weight of 591.7 g/mol; reduce MW by replacing the 4-fluorophenyl group with smaller substituents to enhance bioavailability .

Methodological Considerations

Q. What experimental design principles apply to scaling up synthesis while maintaining yield and purity?

  • Flow Chemistry : Adopt continuous-flow reactors (as in ) for exothermic steps (e.g., diazomethane formation) to improve safety and reproducibility.
  • Process Analytical Technology (PAT) : Use in-line FTIR or HPLC to monitor intermediates in real time .

Q. How can X-ray crystallography (SHELX) address challenges in resolving complex heterocyclic structures?

  • Protocol : Grow single crystals via slow evaporation (ethanol/water). Collect data at low temperature (100 K) to minimize disorder. Use SHELXL for refinement, applying restraints for disordered methoxy/ethyl groups .
  • Troubleshooting : For twinned crystals, apply the TWIN/BASF command in SHELXL .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.